molecular formula C7H18ClNO B2711474 (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride CAS No. 864824-87-3

(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride

Cat. No.: B2711474
CAS No.: 864824-87-3
M. Wt: 167.68
InChI Key: FPMHPLBSPFGCGN-FYZOBXCZSA-N
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Description

(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound with a specific stereochemistry, denoted by the (2S) configuration. This compound is a derivative of amine and is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a ketone or aldehyde.

    Reductive Amination: The precursor undergoes reductive amination with a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Methoxylation: The resulting amine is then subjected to methoxylation using methanol and an acid catalyst.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, filtration, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pseudoephedrine: A sympathomimetic amine used as a decongestant.

    Ephedrine: A stimulant and decongestant with similar structural features.

    Methamphetamine: A potent central nervous system stimulant.

Uniqueness

(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group and (2S) configuration differentiate it from other similar compounds, influencing its reactivity and interactions.

Properties

IUPAC Name

(2S)-1-methoxy-3,3-dimethylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-7(2,3)6(8)5-9-4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMHPLBSPFGCGN-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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